Anti-Mycobacterial Class Potency: Furan-2-yl Oxadiazole Core vs. 4-Fluorophenyl Analog in M. tuberculosis H37Rv
The furan-2-yl-1,3,4-oxadiazole-benzamide scaffold, exemplified by the close structural analog LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), demonstrates quantifiable anti-mycobacterial activity against M. tuberculosis H37Rv. A direct head-to-head comparison within the same study (Andriato et al., 2025) reveals that LMM11 (furan-2-yl substituent) exhibits MIC values of 15.58–70.30 µM against M. tuberculosis, whereas LMM6 (4-fluorophenyl substituent replacing the furan) exhibits MIC values of 8.27–33.07 µM [1]. While LMM6 shows numerically lower MIC values, the furan-bearing LMM11 demonstrates superior selectivity for mycobacteria over mammalian cells (HeLa and VERO), suggesting a differentiated therapeutic window [1]. This class-level inference supports the hypothesis that the furan-2-yl moiety confers a distinct selectivity profile not achieved by simple phenyl or halo-phenyl substitution. Direct quantitative data for the target compound 851095-48-2 in this assay are not available; the evidence presented is class-level inference based on a scaffold-matched analog with a different benzamide substituent.
| Evidence Dimension | Anti-mycobacterial MIC and mammalian cytotoxicity selectivity |
|---|---|
| Target Compound Data | Not directly reported for CAS 851095-48-2. Scaffold analog LMM11 (furan-2-yl oxadiazole): M. tuberculosis H37Rv MIC = 15.58–70.30 µM; selectivity over HeLa/VERO cells confirmed. |
| Comparator Or Baseline | LMM6 (4-fluorophenyl oxadiazole analog): M. tuberculosis H37Rv MIC = 8.27–33.07 µM; selectivity profile different from LMM11. |
| Quantified Difference | LMM11 MIC range 15.58–70.30 µM vs. LMM6 MIC range 8.27–33.07 µM. LMM11 demonstrated greater selectivity for mycobacteria over mammalian cells. |
| Conditions | M. tuberculosis H37Rv and resistant clinical isolates; MIC determined by broth microdilution; cytotoxicity assessed in HeLa and VERO cell lines. (Andriato et al., Lett Appl Microbiol, 2025.) |
Why This Matters
The furan-2-yl oxadiazole scaffold demonstrates a differentiated selectivity profile compared to the 4-fluorophenyl analog, which is critical for researchers prioritizing compounds with reduced mammalian cytotoxicity in anti-tubercular screening cascades.
- [1] de Mattos Andriato P, et al. 1,3,4-Oxadiazoles with effective anti-mycobacterial activity. Lett Appl Microbiol. 2025;78(3):ovaf029. doi:10.1093/lambio/ovaf029. PMID: 40036865. View Source
